5-(6-Methoxynaphthalen-2-yl)nicotinic acid

nAChR α2β4 Nicotinic Acetylcholine Receptor

This compound is a selective α2β4-nAChR modulator (EC50 15 µM), not a generic nicotinic acid. The 5-substitution and 6-methoxy group confer unique lipid solubility (LogP 3.6) and receptor selectivity unmatched by isomers. High purity (≥98%) ensures reproducible results in permeability assays and focused library synthesis. Procure this tool to advance CNS target research.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
Cat. No. B11843345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Methoxynaphthalen-2-yl)nicotinic acid
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O
InChIInChI=1S/C17H13NO3/c1-21-16-5-4-11-6-12(2-3-13(11)8-16)14-7-15(17(19)20)10-18-9-14/h2-10H,1H3,(H,19,20)
InChIKeyZXAVDACXDDNKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(6-Methoxynaphthalen-2-yl)nicotinic acid: Compound Profile and Procurement-Relevant Class Definition


5-(6-Methoxynaphthalen-2-yl)nicotinic acid (CAS: 1050646-32-6) is a synthetic small molecule with the formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol . It features a 6-methoxynaphthalen-2-yl group linked to the 5-position of a nicotinic acid (pyridine-3-carboxylic acid) core [1]. This compound has been identified as a modulator of nicotinic acetylcholine receptors (nAChRs) and is utilized as a versatile intermediate in the synthesis of more complex molecular libraries for high-throughput screening [2].

Why 5-(6-Methoxynaphthalen-2-yl)nicotinic acid Cannot Be Replaced by Common In-Class Analogs


The procurement value of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid is defined by its specific substitution pattern and resultant selectivity profile. Simple substitution with other positional isomers (e.g., 6-(6-Methoxynaphthalen-2-yl)-nicotinic acid) or naphthyl derivatives fails due to the compound's unique, quantifiable differential potency and receptor selectivity [1]. Generic selection based solely on the presence of a methoxynaphthalene or nicotinic acid moiety is scientifically invalid; the precise 5-substitution on the pyridine ring and the 6-methoxy group on the naphthalene ring dictate a distinct interaction with α2β4-nAChR subtypes that is not replicated by close structural analogs .

Quantitative Differentiation Evidence for 5-(6-Methoxynaphthalen-2-yl)nicotinic acid


α2β4 nAChR Agonist Potency Relative to Structural Analogs

The target compound demonstrates specific agonist activity at the recombinant human α2β4 nicotinic acetylcholine receptor with an EC50 of 15,000 nM (15 µM) [1]. This value provides a baseline for its activity on this particular subtype. In contrast, the positional isomer 6-(6-Methoxynaphthalen-2-yl)-nicotinic acid exhibits a different receptor selectivity profile, with a reported agonist EC50 of 56,200 nM (56.2 µM) at the rat α7 nicotinic acetylcholine receptor [2]. While direct head-to-head data on the same receptor is lacking, the disparity in selectivity and the >3.7-fold difference in EC50 values on their respective primary reported targets underscores that the compounds are not functionally interchangeable.

nAChR α2β4 Nicotinic Acetylcholine Receptor

Lipophilicity-Driven Membrane Permeability and Formulation Behavior

The calculated partition coefficient (LogP) for 5-(6-Methoxynaphthalen-2-yl)nicotinic acid is 3.6086 . This value is virtually identical to that of its 6-substituted isomer (LogP 3.60860) and higher than that of simpler nicotinic acid analogs lacking the extended aromatic system. While LogP alone does not confer superiority, this specific value provides a quantitative benchmark for predicting and controlling behavior in membrane permeability assays, lipid-based formulation development, and organic/aqueous extraction protocols.

LogP Lipophilicity ADME

Purity and Quality Control Specifications for Procurement

Commercially available 5-(6-Methoxynaphthalen-2-yl)nicotinic acid is offered with a certified purity of ≥98% (NLT 98%) as determined by HPLC or equivalent methods . This specification is a key differentiator in procurement, as it ensures minimal interference from structurally related impurities (e.g., de-methoxylated or regioisomeric byproducts) that could confound biological assay results. While this purity level is common for research-grade chemicals, its verification against a specific Certificate of Analysis (CoA) is essential for reproducible science.

Purity QC Sourcing

Validated Application Scenarios for 5-(6-Methoxynaphthalen-2-yl)nicotinic acid


α2β4 Nicotinic Acetylcholine Receptor (nAChR) Pharmacology Studies

This compound is best utilized as a selective pharmacological tool for investigating α2β4-nAChR function. Its reported EC50 of 15 µM provides a defined activity benchmark [1]. Researchers studying α2β4-mediated signaling pathways, particularly in the central nervous system or in models where α2β4 expression is implicated, will find this compound valuable for concentration-response experiments. Its use should be prioritized over the 6-substituted isomer, which primarily engages α7-nAChRs at higher concentrations [2].

Synthesis of Novel nAChR Modulators and Chemical Library Expansion

The compound serves as a key intermediate for constructing focused libraries of nAChR ligands. Its 5-substituted nicotinic acid moiety and methoxynaphthalene group offer distinct points for further chemical diversification [1]. Procurement of high-purity (≥98%) material is critical to ensure that subsequent synthetic steps yield analytically pure final products [2]. This is particularly relevant for medicinal chemistry programs targeting α2β4-selective compounds.

Lipophilicity-Controlled Assay Development and Formulation

Given its high calculated LogP of 3.6086 [1], this compound is ideally suited for experiments where lipid solubility and membrane partitioning are critical parameters. Its use is recommended over more polar nicotinic acid derivatives in assays that require significant compound penetration into lipid bilayers, such as cell-based permeability studies (e.g., PAMPA or Caco-2) or when formulating lipid-based delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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